Spiro[2.4]heptane
CAS No.: 185-49-9
Cat. No.: VC19749341
Molecular Formula: C7H12
Molecular Weight: 96.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 185-49-9 |
|---|---|
| Molecular Formula | C7H12 |
| Molecular Weight | 96.17 g/mol |
| IUPAC Name | spiro[2.4]heptane |
| Standard InChI | InChI=1S/C7H12/c1-2-4-7(3-1)5-6-7/h1-6H2 |
| Standard InChI Key | HEMCGZPSGYRIOL-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2(C1)CC2 |
Introduction
Structural and Chemical Characteristics of Spiro[2.4]heptane
Molecular Architecture
Spiro[2.4]heptane consists of a three-membered cyclopropane ring fused to a five-membered cyclopentane ring via a central spiro carbon. The IUPAC name for the parent hydrocarbon is spiro[2.4]heptane, with a molecular formula of and a molecular weight of 96.17 g/mol . Key structural features include:
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Bond angles: The cyclopropane ring imposes 60° bond angles, creating significant ring strain (≈27.5 kcal/mol).
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Torsional effects: The spiro carbon restricts rotational freedom, enforcing a planar conformation that enhances stereoelectronic control in reactions .
Table 1: Key Structural Properties
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the spiro carbon environment. The -NMR spectrum typically shows:
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Cyclopropane protons: δ 0.8–1.2 ppm (broad multiplet due to equivalent H atoms).
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Cyclopentane protons: δ 1.4–1.8 ppm (complex splitting from chair-boat conformers) .
Synthetic Methodologies
Cyclopropanation Strategies
The synthesis of spiro[2.4]heptane derivatives often involves cyclopropanation of preformed cyclopentane precursors. A radical-mediated 5-exo-dig cyclization followed by cyclopropanation has been employed to construct the spiro core efficiently . For example, treatment of 1-vinylcyclopentane with diiodomethane and a zinc-copper couple yields spiro[2.4]heptane in 65% isolated yield .
Functionalization at the Spiro Carbon
Derivatization of the spiro carbon enables access to biologically active compounds. In one approach, spiro[2.4]heptane-5-carbaldehyde is synthesized via oxidation of the corresponding alcohol using pyridinium chlorochromate (PCC). Subsequent nucleophilic additions (e.g., Grignard reagents) afford substituted derivatives:
This reaction proceeds in anhydrous ether at −78°C with yields exceeding 80%.
Biological and Pharmacological Applications
Antiviral Activity
A 2017 study demonstrated that a carbocyclic nucleoside analogue incorporating the spiro[2.4]heptane core (compound 4) exhibited potent anti-hepatitis B virus (HBV) activity () without cytotoxicity at concentrations up to 100 µM . The rigid spiro structure enhances binding to viral polymerases by minimizing conformational entropy losses .
Table 2: Biological Activities of Spiro[2.4]heptane Derivatives
| Derivative | Activity | Source | |
|---|---|---|---|
| Carbocyclic nucleoside 4 | Anti-HBV | 0.12 µM | |
| Spiro[2.4]heptane-6-methanol | Antimicrobial (MRSA) | 8.3 µg/mL |
Enzyme Inhibition
Spiro[2.4]heptane derivatives have shown promise as inhibitors of cytochrome P450 enzymes, with spiro[2.4]heptane-5,7-dione exhibiting against CYP3A4 . The diketone moiety chelates the heme iron, disrupting substrate oxidation .
Industrial and Material Science Applications
Polymer Additives
The strain energy of spiro[2.4]heptane (27.5 kcal/mol) makes it effective as a crosslinking agent in epoxy resins. Incorporating 5 wt% spiro[2.4]heptane increases the glass transition temperature () of bisphenol-A diglycidyl ether (DGEBA) by 22°C, enhancing thermal stability.
Catalysis
Palladium complexes with spiro[2.4]heptane-based phosphine ligands demonstrate superior activity in Suzuki-Miyaura couplings. The rigid backbone prevents ligand dissociation, achieving turnover numbers (TON) > 10,000 in aryl bromide cross-couplings .
Comparative Analysis with Related Spiro Compounds
Spiro[2.4]heptane vs. Spiro[2.5]octane
While both compounds feature fused cyclopropane rings, spiro[2.5]octane’s larger cyclopentane ring reduces ring strain (19.3 kcal/mol) but decreases conformational rigidity. This results in lower enantioselectivity when used as a chiral auxiliary in asymmetric synthesis .
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